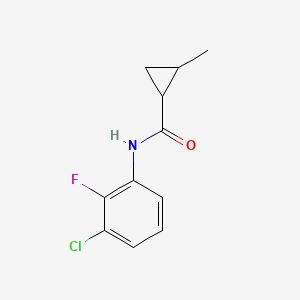![molecular formula C14H14F3NO3 B7495706 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid, also known as TFP, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. TFP is a derivative of piperidine and is widely used in the pharmaceutical industry for drug discovery and development.
作用机制
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is a competitive inhibitor of proteases. It binds to the active site of proteases and prevents the substrate from binding. This leads to the inhibition of protease activity. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also used as a substrate for proteases, which cleave the peptide bond between the piperidine and benzoyl groups.
Biochemical and Physiological Effects:
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in vitro and in vivo. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro. In addition, 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is a useful tool for studying the function of proteases and enzymes. It is easy to synthesize and purify, and it has a high level of purity. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also stable and can be stored for long periods of time. However, 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has limitations in terms of its specificity. It can inhibit the activity of multiple proteases, which can make it difficult to identify the role of specific proteases in biological processes.
未来方向
There are many future directions for the use of 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid in scientific research. One direction is the development of more specific inhibitors of proteases. Another direction is the use of 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid as a tool to study the function of other enzymes and proteins. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid could also be used in drug discovery and development, as it has been shown to have anticancer properties. Overall, 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is a versatile tool for scientific research and has many potential applications in the future.
合成方法
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid can be synthesized by the reaction of 3-(trifluoromethyl)benzoyl chloride with piperidine-3-carboxylic acid in the presence of a base. The reaction yields 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid as a white crystalline powder. The purity of 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid can be improved by recrystallization and purification techniques.
科学研究应用
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is widely used in scientific research as a tool to study the function of proteins and enzymes. It is used as a substrate for proteases, which are enzymes that break down proteins. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also used as an inhibitor of proteases, which can help to identify the role of specific proteases in biological processes. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also used as a probe to study the binding of ligands to proteins and enzymes.
属性
IUPAC Name |
1-[3-(trifluoromethyl)benzoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)11-5-1-3-9(7-11)12(19)18-6-2-4-10(8-18)13(20)21/h1,3,5,7,10H,2,4,6,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNXFZBNERKZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

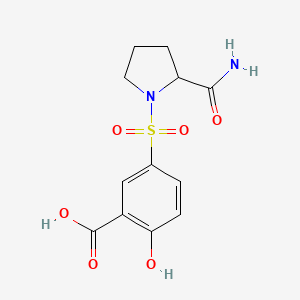

![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)
![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
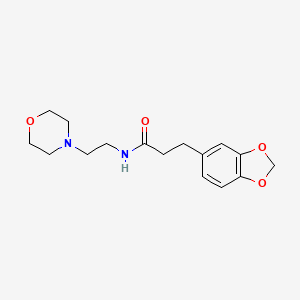
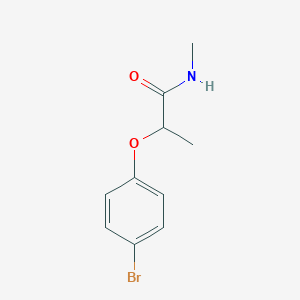

![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
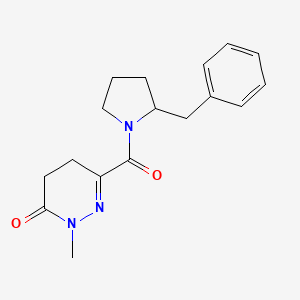
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
